REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH3:18])[S:5]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([O:15][CH3:16])=[CH:10][C:9]=1[CH3:17])(=[O:7])=[O:6].[OH-].[Na+].[C:21]([O:25][C:26](=[O:29])[CH2:27]Br)([CH3:24])([CH3:23])[CH3:22]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C1(C)C=CC=CC=1>[CH3:16][O:15][C:11]1[CH:12]=[C:13]([CH3:14])[C:8]([S:5]([N:4]([CH2:3][CH2:2][O:1][CH2:27][C:26]([O:25][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:29])[CH3:18])(=[O:7])=[O:6])=[C:9]([CH3:17])[CH:10]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CBr)=O
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
OCCN(S(=O)(=O)C1=C(C=C(C=C1C)OC)C)C
|
Name
|
|
Quantity
|
39 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
WASH
|
Details
|
washed with water (3×750 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CCOCC(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |